N1-Benzyl-4-phenyl-1h-imidazole-1,2-diamine
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Overview
Description
N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine is an organic compound with the molecular formula C16H16N4 and a molecular weight of 264.33 g/mol . This compound belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Target of action
For example, 1-Phenylimidazole is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells .
Biochemical pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their presence in key biological molecules such as histidine and purine .
Pharmacokinetics
Imidazoles in general are known to be highly soluble in water and other polar solvents due to their polarity , which can influence their absorption, distribution, metabolism, and excretion.
Result of action
Imidazoles have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action environment
The properties of imidazoles can be influenced by factors such as ph and temperature due to their amphoteric nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenylglyoxal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions.
Major Products Formed:
- Oxidation products include imidazole N-oxides.
- Reduction products include partially or fully reduced imidazole derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
4-Phenyl-1H-imidazole: Shares the imidazole core but lacks the benzyl group.
N-Benzylimidazole: Similar structure but without the phenyl group at the 4-position.
1,2-Diaminoimidazole: Contains two amino groups but lacks the benzyl and phenyl substituents.
Uniqueness: N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties compared to similar compounds .
Properties
IUPAC Name |
1-N-benzyl-4-phenylimidazole-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-10,12,18H,11H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEXVTCTFSPTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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